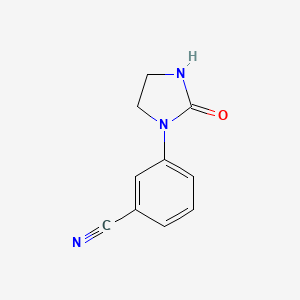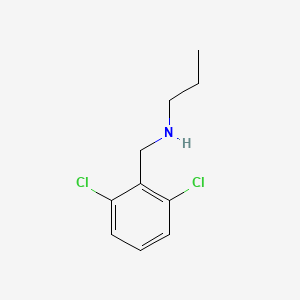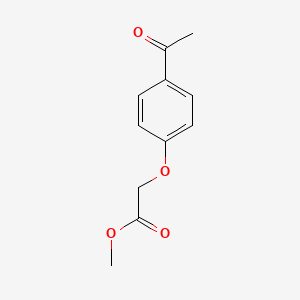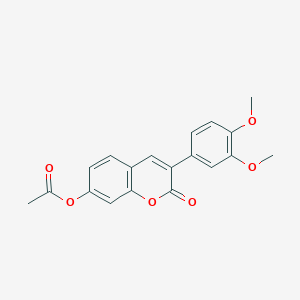![molecular formula C10H10O3 B3055130 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde CAS No. 63124-55-0](/img/structure/B3055130.png)
2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde
Overview
Description
2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C10H10O3 . Its molecular weight is calculated to be 178.1846 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde can be analyzed using various chemistry software . The dihedral angle between the benzene and dioxolane rings is reported to be around 0.20 to 0.31 in similar compounds .Chemical Reactions Analysis
Benzodioxole derivatives, which include 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde include a molecular weight of 178.1846 g/mol . More detailed properties like density, melting point, boiling point, etc., can be obtained from specialized databases .Scientific Research Applications
- Application : Researchers have explored using 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde as a component in custom-made electrodes. These electrodes can serve as sensitive sensors for detecting target molecules, including environmental pollutants, biomarkers, and pharmaceuticals .
Electrochemical Sensors and Biosensors
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERJBIPBLPJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344334 | |
| Record name | 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde | |
CAS RN |
63124-55-0 | |
| Record name | 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B3055049.png)

![Methyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B3055051.png)









